3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide
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Overview
Description
3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound features a unique combination of functional groups, including a cyano group, a nitro group, and a chloro-substituted aromatic ring, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: The starting material, 2-hydroxy-4-nitrobenzaldehyde, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Aldol Condensation: The nitrated product undergoes an aldol condensation reaction with 3-chloro-4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide to form the corresponding chalcone.
Cyanation: The chalcone is then reacted with a cyanating agent, such as sodium cyanide, under basic conditions to introduce the cyano group, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: Utilized in the synthesis of advanced materials with unique electronic or optical properties.
Chemical Research: Employed as a reagent or intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of functional groups like the cyano and nitro groups can influence its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(2-hydroxyphenyl)prop-2-enamide: Lacks the nitro group, which may affect its reactivity and applications.
3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(4-nitrophenyl)prop-2-enamide: Lacks the hydroxyl group, which may influence its solubility and binding properties.
Properties
Molecular Formula |
C17H12ClN3O5 |
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Molecular Weight |
373.7 g/mol |
IUPAC Name |
(E)-3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide |
InChI |
InChI=1S/C17H12ClN3O5/c1-26-16-5-2-10(7-13(16)18)6-11(9-19)17(23)20-14-4-3-12(21(24)25)8-15(14)22/h2-8,22H,1H3,(H,20,23)/b11-6+ |
InChI Key |
SAKAXNMMCWMAEB-IZZDOVSWSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)Cl |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)Cl |
Origin of Product |
United States |
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